molecular formula C9H6F12O B12082355 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane CAS No. 78971-81-0

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane

Cat. No.: B12082355
CAS No.: 78971-81-0
M. Wt: 358.12 g/mol
InChI Key: PSLCNUISXILWOY-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms and a vinyloxy group, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane typically involves the introduction of fluorine atoms into a heptane backbone followed by the addition of a vinyloxy group. The reaction conditions often require the use of fluorinating agents and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure safety and efficiency to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as fluorinated alkanes.

    Substitution: The vinyloxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include fluorinated alcohols, acids, alkanes, and various substituted derivatives.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other fluorinated compounds and materials.

    Biology: The compound’s unique properties make it useful in studying biological interactions with fluorinated molecules.

    Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

    Industry: It is used in the production of specialized coatings, lubricants, and other materials that benefit from its fluorinated structure.

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The vinyloxy group can interact with different biological and chemical systems, influencing the compound’s behavior and applications.

Comparison with Similar Compounds

    1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Another fluorinated compound with similar properties but a different structure.

    2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol: A fluorinated diol with applications in surface functionalization and nanomaterials synthesis.

Uniqueness: 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane is unique due to its combination of multiple fluorine atoms and a vinyloxy group, providing distinct chemical and physical properties that make it valuable in various fields.

Properties

CAS No.

78971-81-0

Molecular Formula

C9H6F12O

Molecular Weight

358.12 g/mol

IUPAC Name

7-ethenoxy-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane

InChI

InChI=1S/C9H6F12O/c1-2-22-3-5(12,13)7(16,17)9(20,21)8(18,19)6(14,15)4(10)11/h2,4H,1,3H2

InChI Key

PSLCNUISXILWOY-UHFFFAOYSA-N

Canonical SMILES

C=COCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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